![molecular formula C21H21N3O3S B6429740 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 667913-22-6](/img/structure/B6429740.png)
2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
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Description
The compound “2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” is a complex organic molecule . It belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of the compound is C22H21N3O4S . The InChI code is 1S/C22H21N3O4S/c1-13-5-3-4-6-17(13)24-21(28)12-30-22-16(11-23)15(10-20(27)25-22)14-7-8-18(26)19(9-14)29-2/h3-9,15,26H,10,12H2,1-2H3,(H,24,28)(H,25,27) . The Canonical SMILES is CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C#N .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 423.5 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 6 . The topological polar surface area is 137 Ų . The heavy atom count is 30 . The complexity of the compound is 731 .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This compound, with its complex structure and potential bioactivity, could be a subject of future research in this direction.
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the compound’s targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Similarly, the presence of other molecules could either inhibit or enhance the compound’s action.
properties
IUPAC Name |
2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-21(2)8-15-19(16(25)9-21)18(12-4-6-13(27-3)7-5-12)14(10-22)20(24-15)28-11-17(23)26/h4-7H,8-9,11H2,1-3H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXIQLYIOAYHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Cyanopyridin-2-YL)benzamide |
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